delta-viniferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
delta-viniferin, also known as this compound, is a resveratrol dimer. It is a naturally occurring compound found in various plants, particularly in the roots of Rheum lhasaense. This compound has garnered significant attention due to its intriguing chemical structure and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of delta-viniferin typically involves the oxidative coupling of resveratrol monomers. This process can be achieved through various methods, including enzymatic and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium ferricyanide can be employed to achieve the desired dimerization.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of natural sources. advancements in biotechnological methods, such as microbial fermentation and plant cell culture, hold promise for scalable production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
delta-viniferin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher-order oligomers.
Reduction: Reduction reactions can break down the dimer into its monomeric units.
Substitution: Substitution reactions can modify the hydroxyl groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, laccase enzymes.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include higher-order resveratrol oligomers, monomeric resveratrol, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
delta-viniferin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative coupling reactions and the formation of natural dimers.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.
Wirkmechanismus
delta-viniferin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
delta-viniferin is unique among resveratrol oligomers due to its specific dimeric structure. Similar compounds include:
Gnetin C: Another resveratrol dimer with similar antioxidant properties.
ε-Viniferin: A resveratrol dimer known for its anti-inflammatory effects.
Pallidol: A resveratrol dimer with potential anticancer properties.
This compound stands out due to its distinct molecular arrangement and the specific biological activities it exhibits.
Eigenschaften
Molekularformel |
C28H22O6 |
---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m1/s1 |
InChI-Schlüssel |
LILPTCHQLRKZNG-CKKRXTSSSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.